molecular formula C23H21NO2 B14987110 3-(3-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(3-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14987110
M. Wt: 343.4 g/mol
InChI Key: YHVBPWDIKMYBAV-UHFFFAOYSA-N
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Description

3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3-ethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C23H21NO2/c1-2-26-19-12-8-9-17(15-19)16-21-20-13-6-7-14-22(20)24(23(21)25)18-10-4-3-5-11-18/h3-15,21H,2,16H2,1H3

InChI Key

YHVBPWDIKMYBAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and reagents, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses . The exact molecular targets and pathways depend on the specific biological context and the modifications on the indole structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

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